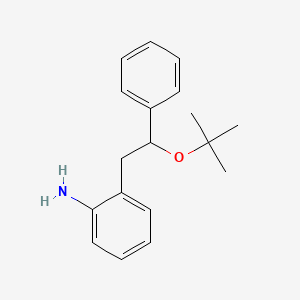
2-(2-tert-Butoxy-2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-Butoxy-2-phenylethyl)aniline is a chemical compound known for its unique structure and properties It is a sterically hindered aniline derivative, which means it has a bulky group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxy-2-phenylethyl)aniline typically involves the alkylation of aniline with tert-butyl groups. One common method includes the use of methyl tert-butyl ether as the alkylating agent in the presence of a catalyst such as phosphotungstic acid (DTP)/HZSM-5. Another approach involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxy-2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-tert-Butoxy-2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxy-2-phenylethyl)aniline involves its interaction with specific molecular targets. For example, in copper-catalyzed cross-coupling reactions, the compound acts as a nucleophile, transferring an amino group to the target molecule, resulting in the formation of a new carbon-nitrogen bond. This process involves the activation of the compound by the catalyst, followed by the transfer of the functional group to the substrate.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: Another sterically hindered aniline with similar properties and applications.
2-(Tert-butoxy)aniline: Shares structural similarities and participates in similar chemical reactions.
Uniqueness
2-(2-tert-Butoxy-2-phenylethyl)aniline is unique due to its specific tert-butoxy and phenylethyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective chemical reactions and as a precursor for complex molecule synthesis.
Properties
CAS No. |
919989-10-9 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)20-17(14-9-5-4-6-10-14)13-15-11-7-8-12-16(15)19/h4-12,17H,13,19H2,1-3H3 |
InChI Key |
WVQDUGIWKKJUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















